molecular formula C16H12O3 B8559588 6-Methyl-4-hydroxy-3-phenyl-coumarin

6-Methyl-4-hydroxy-3-phenyl-coumarin

Cat. No.: B8559588
M. Wt: 252.26 g/mol
InChI Key: WKRQHVLYIUSJGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-4-hydroxy-3-phenyl-coumarin is a chemical compound based on the 3-phenylcoumarin scaffold, a structure recognized in medicinal chemistry as a privileged scaffold for the design of new drug candidates . This heterocyclic system can be considered an isostere of isoflavones and shares a structural relationship with coumarin-resveratrol hybrids, making it a versatile template for developing biologically active molecules . The core 3-phenylcoumarin structure is associated with a wide range of pharmacological activities, as documented in scientific literature, including potential anti-microbial, anti-oxidant, anti-inflammatory, and anti-cancer properties . The specific substitution pattern of this compound is of particular research interest. The presence of the 4-hydroxy group and the 3-phenyl ring are key structural features that have been intensively studied for their influence on biological activity . Researchers utilize this compound and its derivatives as key intermediates in organic synthesis and as core structures in the exploration of structure-activity relationships (SAR) for various therapeutic targets . Its properties make it a valuable building block in the search for new chemical entities with potential applications in enzymology and as inhibitors of specific biological pathways, such as monoamine oxidases (MAOs) . This product is provided For Research Use Only. It is intended for use in laboratory research and development by qualified professionals. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H12O3

Molecular Weight

252.26 g/mol

IUPAC Name

4-hydroxy-6-methyl-3-phenylchromen-2-one

InChI

InChI=1S/C16H12O3/c1-10-7-8-13-12(9-10)15(17)14(16(18)19-13)11-5-3-2-4-6-11/h2-9,17H,1H3

InChI Key

WKRQHVLYIUSJGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C(=C2O)C3=CC=CC=C3

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization of 6 Methyl 4 Hydroxy 3 Phenyl Coumarin

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, providing insights into the chemical environment of individual protons and carbon atoms.

Proton NMR (¹H NMR) spectroscopy of 6-Methyl-4-hydroxy-3-phenyl-coumarin is anticipated to reveal distinct signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by the electron density around the proton and the presence of neighboring functional groups.

The aromatic protons on the coumarin (B35378) ring system and the phenyl substituent will typically resonate in the downfield region, generally between δ 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic rings. Specifically, the protons on the coumarin core are expected to show characteristic splitting patterns based on their coupling with adjacent protons. The proton at position 5, being ortho to the methyl group, would likely appear as a singlet or a narrowly split doublet. The protons at positions 7 and 8 would exhibit coupling, appearing as doublets.

The protons of the phenyl group at position 3 will also produce signals in the aromatic region, with their multiplicity depending on the substitution pattern of the phenyl ring itself. For an unsubstituted phenyl group, a complex multiplet is expected.

The methyl group at position 6 is expected to produce a sharp singlet in the upfield region, typically around δ 2.2–2.5 ppm. researchgate.net The hydroxyl proton at position 4 is often observed as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration, though it is often found in the range of δ 9.4–9.8 ppm. aip.org

Expected ¹H NMR Chemical Shifts for this compound
ProtonExpected Chemical Shift (δ, ppm)Multiplicity
-OH (at C4)Variable, broadSinglet (broad)
Aromatic-H (Coumarin & Phenyl)7.0 - 8.0Multiplet
-CH₃ (at C6)2.2 - 2.5Singlet

Carbon-13 NMR (¹³C NMR) spectroscopy provides detailed information about the carbon framework of the molecule. The carbonyl carbon of the lactone ring in the coumarin structure is characteristically found in the highly deshielded region of the spectrum, typically around δ 160-165 ppm.

The aromatic carbons of both the coumarin and phenyl rings will resonate in the range of δ 110–155 ppm. The carbon atom bearing the hydroxyl group (C4) and the carbon atom attached to the phenyl group (C3) are expected to have distinct chemical shifts within this range. The quaternary carbons, such as C4, C4a, C6, and C8a, will also be identifiable. The carbon of the methyl group at position 6 will appear in the upfield region of the spectrum, typically around δ 18-25 ppm.

Expected ¹³C NMR Chemical Shifts for this compound
CarbonExpected Chemical Shift (δ, ppm)
C=O (C2)160 - 165
Aromatic/Vinylic Carbons110 - 155
-CH₃ (at C6)18 - 25

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound is expected to display several characteristic absorption bands.

A broad absorption band in the region of 3200–3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. researchgate.netaip.org The lactone carbonyl (C=O) group will exhibit a strong, sharp absorption band in the range of 1650–1750 cm⁻¹. ceon.rs The presence of aromatic rings is confirmed by C=C stretching vibrations, which typically appear in the region of 1450–1600 cm⁻¹. aip.org The C-O stretching vibrations of the lactone and the hydroxyl group are expected in the 1000–1300 cm⁻¹ region. researchgate.net Finally, the C-H stretching vibrations of the aromatic and methyl groups will be observed around 2850–3100 cm⁻¹.

Characteristic FTIR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
-OHStretching3200 - 3600 (broad)
C-H (Aromatic)Stretching3000 - 3100
C-H (Methyl)Stretching2850 - 3000
C=O (Lactone)Stretching1650 - 1750 (strong)
C=C (Aromatic)Stretching1450 - 1600
C-OStretching1000 - 1300

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Patterns

High-resolution mass spectrometry is a critical tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₆H₁₂O₃), the expected monoisotopic mass is 252.0786 g/mol . guidechem.com HRMS provides a highly accurate mass measurement, which can be used to confirm the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), coumarins typically undergo characteristic fragmentation pathways. A common fragmentation involves the loss of a carbon monoxide (CO) molecule from the lactone ring, leading to the formation of a benzofuran-type radical cation. Subsequent fragmentations may involve the loss of other small molecules or radicals, providing further clues to the compound's structure. For this compound, the initial loss of CO would result in a fragment ion with a mass-to-charge ratio (m/z) of 224.0837. Further fragmentation of the phenyl and methyl-substituted benzofuran core would lead to other characteristic ions.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Coumarin derivatives are known to be chromophoric and typically exhibit strong UV absorption. The UV-Vis spectrum of this compound is expected to show absorption maxima corresponding to π → π* transitions within the conjugated system of the coumarin core and the phenyl ring.

The introduction of a hydroxyl group at position 4 and a phenyl group at position 3 extends the π-conjugated system, which is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted coumarin. Generally, 4-hydroxycoumarin (B602359) derivatives show good UV absorption properties in the range of 280–380 nm. researchgate.net The exact position of the absorption bands can be influenced by the solvent polarity. The presence of the hydroxyl and phenyl groups can lead to multiple absorption bands in the UV-A and UV-B regions, making such compounds of interest for their potential as UV absorbers. researchgate.netresearchgate.net

Computational Chemistry and Theoretical Modeling of 6 Methyl 4 Hydroxy 3 Phenyl Coumarin

Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure, stability, and reactivity of molecules. By calculating the electron density, DFT provides insights into various molecular properties without the computational expense of traditional ab initio methods. For coumarin (B35378) derivatives, DFT calculations, often employing functionals like B3LYP, are instrumental in characterizing their behavior. nih.govnih.govsemanticscholar.org

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and chemical reactivity. edu.krdnih.gov The HOMO energy level indicates the ability to donate an electron, while the LUMO energy level signifies the ability to accept an electron. edu.krd The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability, reactivity, and polarizability. edu.krdnih.govirjweb.com

A small energy gap suggests high chemical reactivity and lower kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO. edu.krdnih.gov Conversely, a large energy gap implies high stability. edu.krd For similar 4-hydroxycoumarin (B602359) derivatives, DFT calculations have placed the HOMO-LUMO energy gap in the range of 4.1 to 4.5 eV. nih.gov In related substituted hydroxycoumarins, the HOMO is typically distributed across the hydroxycoumarin rings, while the LUMO is concentrated on the coumarin portion of the molecule. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Coumarin Derivatives

Compound Class EHOMO (eV) ELUMO (eV) Energy Gap (ΔE) (eV)
4-Hydroxycoumarin-neurotransmitter derivatives nih.gov ~ -6.0 ~ -1.5 ~ 4.5
Mannich bases of hydroxycoumarins nih.gov - - 4.15 - 4.47

Note: Data presented are for structurally related compounds to illustrate typical values, as specific data for 6-Methyl-4-hydroxy-3-phenyl-coumarin was not available in the searched literature.

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the total electron density distribution of a molecule, which are invaluable for predicting its reactive sites. researchgate.net MEP maps use a color scale to represent the electrostatic potential on the molecule's surface. Regions of negative potential, typically colored red, are electron-rich and susceptible to electrophilic attack, while regions of positive potential, colored blue, are electron-poor and prone to nucleophilic attack. nih.govresearchgate.net

This analysis helps in understanding intermolecular interactions, such as hydrogen bonding, which are crucial for biological activity. researchgate.net For coumarin derivatives, MEP analysis can identify the electron-rich areas around the carbonyl and hydroxyl oxygen atoms and electron-deficient areas, thereby providing a visual understanding of the molecule's charge density and relative polarity. researchgate.net

DFT calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. researchgate.net Theoretical calculations can accurately reproduce vibrational frequencies (IR spectra) and nuclear magnetic resonance (NMR) chemical shifts. nih.govsemanticscholar.org For instance, studies on 4-hydroxycoumarin derivatives have shown a good correlation between theoretically calculated and experimentally measured ¹³C NMR spectra. nih.gov

Furthermore, Time-Dependent DFT (TD-DFT) is employed to study the electronic transitions and predict UV-Visible absorption spectra. researchgate.net This method provides information about the excited states of the molecule. researchgate.net For 3-substituted 4-hydroxycoumarins, studies have shown that these compounds exhibit good UV absorption properties, which can be modulated by the nature of the substituents on the phenyl ring. researchgate.netresearchgate.net

Molecular Docking Simulations for Putative Biomolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. acgpubs.org For coumarin derivatives, docking studies have been extensively used to explore their interactions with various enzymes and receptors. nih.govajpp.in

Docking simulations can predict how this compound might fit into the active site of a biological target. The 3-phenylcoumarin (B1362560) scaffold is recognized as a "privileged structure" in medicinal chemistry, partly because it can mimic the hydrophobic core of steroid hormones, allowing it to bind to targets like the estrogen receptor. nih.govnih.gov

Studies on similar 3-phenylcoumarins have revealed common binding patterns. For instance, in the estrogen receptor, a hydroxyl group on the 3-phenyl ring can mimic the phenolic A-ring of estradiol, forming crucial hydrogen bonds. nih.gov In enzymes like monoamine oxidase (MAO), the coumarin core and the 3-phenyl ring orient themselves within the active site to establish hydrophobic and aromatic interactions with key amino acid residues. preprints.orgscispace.com The specific conformation adopted by the ligand is crucial for achieving high binding affinity and biological activity.

Beyond predicting the binding pose, docking algorithms provide a scoring function to estimate the binding affinity or binding energy between the ligand and the target protein. preprints.org This score, often expressed in kcal/mol, helps to rank different compounds based on their predicted binding strength. preprints.org A lower binding energy generally indicates a more stable protein-ligand complex.

For various coumarin derivatives, calculated binding energies have shown a good correlation with experimentally determined biological activities, such as IC₅₀ values. nih.govresearchgate.net These computational assessments are critical for identifying the most promising candidates for further development. For example, docking studies of coumarin derivatives with targets like acetylcholinesterase have helped to rationalize their inhibitory activity by identifying key hydrogen bonds and hydrophobic interactions within the enzyme's active site. acgpubs.orgnih.gov

Table 2: Representative Binding Affinities of Coumarin Derivatives with Biological Targets from Docking Studies

Compound Class/Derivative Target Enzyme Binding Affinity (kcal/mol) Key Interacting Residues
Biscoumarin derivative (3c) preprints.org Acetylcholinesterase (AChE) -9.15 Tyr70, Phe228, Phe330, Phe331, Tyr334
Biscoumarin derivative (5d) preprints.org Acetylcholinesterase (AChE) -8.51 Trp84, Tyr279, Ile287, Phe290
4-hydroxy-3-phenylcoumarins mdpi.com Tyrosinase, Collagenase, etc. Not specified Not specified

Note: This table presents data for related coumarin structures to exemplify the application and outcomes of molecular docking simulations.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery and computational chemistry. These in silico techniques aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For coumarin derivatives, QSAR models have been instrumental in predicting various pharmacological properties, including antioxidant, anticancer, and enzyme inhibitory activities. nih.govnih.gov

Development of Predictive Models for Structure-Activity Correlations

The development of a predictive QSAR model for a compound like this compound would involve a multi-step process. Initially, a dataset of structurally similar coumarin derivatives with known biological activities would be compiled. The three-dimensional structures of these molecules are then optimized using computational methods, and a wide range of molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Multiple linear regression (MLR) is a common statistical method used to build QSAR models, where the biological activity is the dependent variable and the molecular descriptors are the independent variables. nih.gov The robustness and predictive power of the resulting models are rigorously tested through internal and external validation techniques. nih.gov For instance, a study on new antioxidant coumarin derivatives successfully developed a two-descriptor QSAR model with high predictive capability, highlighting the importance of molecular complexity, H-bond donor capacity, and lipophilic character in determining antioxidant activity. nih.gov

While no specific QSAR model for this compound has been published, studies on related 3-phenylcoumarin derivatives have provided insights into their structure-activity relationships. researchgate.net These studies can serve as a basis for the future development of more specific predictive models.

Application of Chemometric Tools (e.g., Principal Component Analysis, Partial Least Squares)

Chemometric tools are essential for analyzing the large datasets generated in QSAR studies and other chemical analyses. Principal Component Analysis (PCA) and Partial Least Squares (PLS) are two such powerful techniques.

Principal Component Analysis (PCA) is an unsupervised pattern recognition method used to reduce the dimensionality of complex datasets. nih.gov It transforms a large set of correlated variables into a smaller set of uncorrelated variables called principal components, while retaining most of the original information. nih.gov In the context of coumarin derivatives, PCA can be used to identify the most influential physicochemical properties that differentiate active from inactive compounds. nih.gov

Partial Least Squares (PLS) is a regression technique that is particularly useful when the number of predictor variables is large. researchgate.net It is often used in conjunction with 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. nih.gov These models relate the 3D steric and electrostatic fields of molecules to their biological activity. nih.gov

Although no specific PCA or PLS analyses have been reported for this compound, the application of these tools to broader sets of coumarin derivatives has been successful in elucidating key structural features for their biological activities. nih.govresearchgate.net

Photophysical Investigations of 6 Methyl 4 Hydroxy 3 Phenyl Coumarin and Coumarin Analogues

Fluorescence Emission Characteristics and Quantum Yields

The fluorescence of coumarin (B35378) derivatives is a result of the transition from the first excited singlet state (S1) to the ground state (S0). The efficiency and wavelength of this emission are dictated by the molecular structure, including the nature and position of various substituents on the coumarin core and the 3-phenyl ring.

Coumarin derivatives are known for their strong fluorescence, and the introduction of a hydroxyl group at the 4-position, along with a phenyl group at the 3-position, significantly influences their emission properties. Generally, 4-hydroxycoumarin (B602359) derivatives exhibit fluorescence at longer wavelengths. For instance, a series of synthesized 4-hydroxycoumarin compounds were found to fluoresce in the range of 420-460 nm in ethanol. sapub.org The presence of an electron-donating group tends to enhance the fluorescence emission. sapub.org

The substitution of a coumarin moiety with a benzene ring in the 3-position is known to enhance the emission yield. srce.hr The fluorescence intensity is a key parameter in evaluating the efficiency of these compounds as fluorophores. Studies on certain 4-hydroxycoumarin derivatives have shown that some compounds exhibit exceptionally strong fluorescence intensities. sapub.org

The photoluminescence quantum yield (PLQY or Φ) is a critical measure of the fluorescence efficiency of a compound. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The substituents on both the coumarin scaffold and the 3-phenyl ring play a pivotal role in determining the PLQY.

Electron-donating groups (EDGs) generally lead to higher fluorescence quantum yields. For example, in a study of 3-substituted 4-hydroxycoumarin derivatives, compounds with dimethylamino and acetamido groups on the phenyl ring exhibited the highest fluorescence quantum yields. srce.hr In contrast, electron-withdrawing groups (EWGs) can quench the fluorescence.

The position of the substituent is also crucial. Electron-donating groups at the 7-position of the coumarin ring, combined with an electron-withdrawing group at the 3-position, are known to result in intense fluorescence. sapub.org For 6-methyl-3-phenylcoumarin derivatives, various substituents on the phenyl ring have been shown to modulate their properties, indicating that the electronic nature of the 3-phenyl group directly impacts the fluorescence efficiency. nih.gov

Fluorescence Quantum Yields (Φ) of 3-Substituted 4-Hydroxycoumarin Analogues in Different Solvents. srce.hr
Compound Analogue (Substituent on 3-phenyl ring)SolventQuantum Yield (Φ)
UnsubstitutedAcetonitrile0.01
4-NitroAcetonitrile0.02
4-AcetamidoAcetonitrile0.15
4-MethoxyAcetonitrile0.02
4-DimethylaminoAcetonitrile0.05
4-HydroxyAcetonitrile0.03
4-DimethylaminoEthyl Acetate0.15

Solvatochromic Behavior and Environmental Sensitivity of Fluorescence

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. Coumarin derivatives often exhibit significant solvatochromic shifts in their absorption and emission spectra, which is indicative of a change in the dipole moment upon excitation. This property makes them excellent probes for studying the polarity of their local environment.

The emission spectra of coumarin derivatives are strongly dependent on the polarity of the solvent. nih.gov A bathochromic (red) shift in the emission maximum is typically observed with increasing solvent polarity. This shift is attributed to the stabilization of the more polar excited state by the polar solvent molecules. This phenomenon is a result of intramolecular charge transfer (ICT) from the electron-donating part of the molecule to the electron-accepting part upon photoexcitation. nih.gov

For 3-substituted 4-hydroxycoumarins, the emission spectra show a clear dependence on the solvent properties. srce.hr For instance, the fluorescence of certain derivatives was observed in acetonitrile, which can be explained by donor-acceptor transitions between the compound and the triple bond in acetonitrile. srce.hr The choice of solvent can dramatically affect the fluorescence quantum yield; for example, a compound with a dimethylamino group showed a quantum yield three times higher in ethyl acetate than in acetonitrile. srce.hr

Emission Maxima (λem) of a 3-(4-dimethylaminophenyl)-4-hydroxycoumarin Analogue in Various Solvents. srce.hr
SolventDielectric Constant (ε)Emission Maximum (λem) (nm)
Ethyl Acetate6.02480
Acetonitrile37.5520
Dimethyl Sulfoxide46.7540

Beyond general polarity effects, specific solvent interactions such as hydrogen bonding can significantly influence the excited-state dynamics of coumarins. Protic solvents, in particular, can form hydrogen bonds with the solute molecule, which can lead to additional stabilization of the excited state or provide non-radiative decay pathways, thus affecting the fluorescence quantum yield. The presence of a 4-hydroxy group in the coumarin structure makes it susceptible to such interactions. These specific interactions can lead to deviations from the linear correlation between the emission maximum and solvent polarity parameters.

Acidochromic Properties and pH-Dependent Fluorescence Modulation

Acidochromism is the phenomenon where a substance changes color with a change in pH. Many coumarin derivatives, especially those containing hydroxyl groups, exhibit pH-dependent absorption and fluorescence characteristics. nih.gov This property is particularly useful for developing pH-sensitive fluorescent probes.

The fluorescence of hydroxycoumarins can be significantly modulated by pH due to the protonation/deprotonation of the hydroxyl group. This change in the protonation state alters the electronic distribution within the molecule, leading to shifts in the emission wavelength and changes in fluorescence intensity.

For some coumarin derivatives, a distinct color change in fluorescence from blue to yellow-green has been observed when the solution's pH is changed from acidic to alkaline. rsc.orgresearchgate.net This is accompanied by a large shift in the emission wavelength, with reported shifts from 441 nm to 538 nm. rsc.orgresearchgate.net The 4-hydroxy group in 6-Methyl-4-hydroxy-3-phenyl-coumarin is expected to undergo deprotonation in basic media, leading to the formation of a phenolate anion. This anionic form typically has a more extended π-conjugation, resulting in a bathochromic shift in both absorption and emission spectra. The change in fluorescence intensity and wavelength with pH makes these compounds suitable for applications in biological sensing and imaging where monitoring pH is crucial. researchgate.net

In Vitro Biological Activity Studies of 6 Methyl 4 Hydroxy 3 Phenyl Coumarin and Its Derivatives

Mechanistic Studies of Antioxidant Efficacy

Coumarin (B35378) derivatives are recognized for their antioxidant properties, which are largely attributed to their chemical structure. The ability of these compounds to counteract oxidative stress is a key area of investigation.

Free Radical Scavenging Assays (e.g., DPPH•, ABTS•+)

The free radical scavenging potential of coumarin derivatives is frequently evaluated using assays such as the DPPH• (2,2-diphenyl-1-picrylhydrazyl) and ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests. In the DPPH assay, the antioxidant molecule donates a hydrogen atom to the stable DPPH radical, leading to a color change that can be measured spectrophotometrically. japer.in Studies have shown that hydroxylated 3-phenylcoumarins are effective antioxidants. For instance, 2'- or 4'-methoxy derivatives of 4-hydroxy-3-phenylcoumarins have demonstrated significant scavenging capacity against both DPPH and ABTS radicals. nih.gov The antioxidant activity is influenced by the presence of electron-donating groups, which stabilize the resulting radical. mdpi.com Research indicates that the position and type of substituent on the coumarin's aromatic ring significantly impact its radical scavenging ability, with the hydroxyl group having the strongest influence. researchgate.net

A study on various 4-hydroxycoumarin (B602359) derivatives revealed that several compounds exhibited a higher scavenging capacity for DPPH• than the standard antioxidant butylated hydroxytoluene (BHT). scholaris.ca Specifically, substitutions at the C6 position of the coumarin structure appeared to enhance this potential. scholaris.ca

Metal Chelating Properties and Their Role in Oxidative Stress Mitigation

Transition metals, such as iron and copper, can contribute to oxidative stress by catalyzing the formation of reactive oxygen species (ROS). Metal chelating agents can mitigate this by forming stable complexes with these metal ions, rendering them inactive. Hydroxyl-substituted coumarins have been identified as effective metal chelators. researchgate.net This chelating activity is a crucial aspect of their antioxidant mechanism, as it helps to prevent the initiation of free radical chain reactions. nih.gov Research on 4-hydroxycoumarins has suggested that the introduction of electron-withdrawing groups may enhance their chelation efficiency. scholaris.ca

In Vitro Antimicrobial Spectrum of Activity

Coumarin and its derivatives have demonstrated a wide range of antimicrobial activities, making them attractive candidates for the development of new antimicrobial agents to combat resistant pathogens. nih.govresearchgate.net

Antibacterial Activity Against Specific Bacterial Strains

Numerous studies have documented the antibacterial effects of coumarin derivatives against both Gram-positive and Gram-negative bacteria. The antibacterial efficacy is often dependent on the specific substitutions on the coumarin ring. For example, some 4-hydroxycoumarin derivatives have shown favorable activity against Staphylococcus aureus (a Gram-positive bacterium) and Salmonella typhimurium (a Gram-negative bacterium). scielo.br

In one study, 5,7-dihydroxy-4-phenyl coumarin exhibited the highest antibacterial activity among the tested compounds, showing better efficacy against Gram-positive bacteria compared to Gram-negative bacteria. researchgate.net Another research effort found that a coumarin derivative with a 2,4-difluoro group on the phenyl ring was the most active against Escherichia coli, Bacillus subtilis, and Staphylococcus aureus. mdpi.com It has also been observed that coumarin derivatives can enhance the activity of conventional antibiotics against multi-drug resistant strains. nih.gov

Compound/DerivativeBacterial StrainActivity/Observation
4-Hydroxycoumarin derivativesStaphylococcus aureusFavorable activity with significant zones of inhibition. scielo.br
4-Hydroxycoumarin derivativesSalmonella typhimuriumActive with notable zones of inhibition. scielo.br
5,7-dihydroxy-4-phenyl coumarinGram-positive bacteriaHighest activity among tested compounds. researchgate.net
5,7-dihydroxy-4-phenyl coumarinGram-negative bacteriaModerate activity. researchgate.net
Coumarin derivative with 2,4-difluoro phenyl groupEscherichia coli, Bacillus subtilis, Staphylococcus aureusMost active in the series with low MIC values. mdpi.com

Antifungal Activity Against Fungal Pathogens (e.g., Aspergillus species)

Coumarin derivatives have also been investigated for their antifungal properties. nih.gov Research has shown that 4-hydroxy-7-methyl-3-phenylcoumarin possesses potent antifungal and antiaflatoxigenic activities against Aspergillus flavus. nih.govdntb.gov.ua The antifungal activity of coumarins is highly dependent on their structure. agriculturejournals.cz For instance, the presence of a hydroxyl group at the 7-position is often associated with antifungal properties. agriculturejournals.cz

One study found that a coumarin derivative with a 4-hydroxy-3-ethoxy group on the phenyl ring was the most active against a range of fungal pathogens, including Candida albicans, Aspergillus fumigatus, Aspergillus flavus, and Aspergillus niger. mdpi.com Another study highlighted that 6-methylcoumarin demonstrated significant inhibitory effects on the mycelial growth and spore germination of Valsa mali. mdpi.com

Compound/DerivativeFungal PathogenActivity/Observation
4-hydroxy-7-methyl-3-phenyl coumarinAspergillus flavusPotent antifungal and antiaflatoxigenic activities. nih.govdntb.gov.ua
Coumarin derivative with 4-hydroxy-3-ethoxy phenyl groupCandida albicans, Aspergillus fumigatus, Aspergillus flavus, Aspergillus nigerMost active in the series with low MIC values. mdpi.com
6-methylcoumarinValsa maliSignificant inhibition of mycelial growth and spore germination. mdpi.com

Evaluation of In Vitro Anti-Proliferative and Cytotoxic Mechanisms

The anti-proliferative and cytotoxic effects of coumarin derivatives against various cancer cell lines are a significant area of research. The diverse mechanisms of action include the inhibition of key enzymes, induction of apoptosis, and overcoming multidrug resistance. nih.gov

Studies on 3-phenylcoumarins have identified several promising candidates. For example, one 4-hydroxy-3-phenylcoumarin derivative was found to be effective against breast adenocarcinoma cells (MCF-7). nih.gov Another compound showed activity against pancreatic cancer and human colorectal carcinoma cells. nih.gov The anti-tumor mechanisms of coumarins are varied and can involve the inhibition of carbonic anhydrase, targeting signaling pathways like PI3K/Akt/mTOR, and inducing apoptosis. nih.gov

Coumarin-chalcone hybrids have also been investigated for their anticancer potential, with some demonstrating the ability to induce apoptosis and disrupt the mitochondrial membrane. mdpi.com Furthermore, seco-coumarin/furoxan hybrids have exhibited potent anti-proliferative activity against breast cancer cell lines, with some compounds showing the ability to overcome multidrug resistance. mdpi.com The cytotoxic activity of a novel 6-hydroxy-4-methyl-5,7-(bis-phenylazo) coumarin has also been evaluated against breast cancer cells. researchgate.net

Investigations on Cancer Cell Lines (e.g., Breast Cancer MCF7, Lung Cancer EKVX)

The cytotoxic potential of 3-phenylcoumarin (B1362560) and 4-hydroxycoumarin derivatives has been evaluated against a panel of human cancer cell lines. Studies have demonstrated that these compounds exhibit significant cytotoxic effects against both MCF-7 breast cancer and various lung cancer cell lines, such as A549 and MRC-5. asianpubs.orgnih.govnih.gov

In one study, a series of new 3-phenyl coumarin derivatives were synthesized and assessed for their efficacy in treating breast and lung cancer. Among the compounds tested, several showed significant cytotoxic effects on both MCF-7 and MRC-5 cell lines. asianpubs.org Similarly, other research has focused on 3-arylcoumarin derivatives, with one compound in particular displaying a potent cytotoxic effect (CC50=24 μM) and high selectivity in the A549 lung cancer cell line. nih.gov Another study on 4-hydroxycoumarin-derived imines/enamines identified a 4-chlorobenzyl analog as an equipotent compound to doxorubicin but with higher selectivity when tested against MCF-7 and A549 cell lines. nih.gov

Furthermore, research into various acetoxycoumarin derivatives revealed that 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate demonstrated the most significant cytotoxic activity against A549 human lung cancer cells, with a 50% lethal dose (LD50) of 48.1 μM after 48 hours of treatment. nih.gov These findings underscore the potential of this structural scaffold in the development of new anticancer agents.

Compound ClassCell LineActivity MetricResultReference
3-Arylcoumarin derivative (Compound 7)A549 (Lung Cancer)CC5024 µM nih.gov
4-Hydroxycoumarin-derived imine/enamine (Compound 3o)MCF-7 (Breast Cancer)CytotoxicityEquipotent to Doxorubicin with higher selectivity nih.gov
4-Hydroxycoumarin-derived imine/enamine (Compound 3o)A549 (Lung Cancer)CytotoxicityEquipotent to Doxorubicin with higher selectivity nih.gov
Acetoxycoumarin derivative (Compound 7)A549 (Lung Cancer)LD5048.1 µM nih.gov
Acetoxycoumarin derivative (Compound 5)A549 (Lung Cancer)LD5089.3 µM nih.gov

Modulatory Effects on Cellular Pathways (e.g., enzyme inhibition, oncogene expression)

The anticancer activity of coumarin derivatives is underpinned by their ability to modulate critical cellular signaling pathways involved in cell proliferation, survival, and apoptosis. mdpi.com A significant mechanism identified for certain coumarin derivatives is the inhibition of the PI3K/AKT signaling pathway, a crucial pathway for tumor development and progression. mdpi.commdpi.com

In studies on leukemia (HL60) and liver cancer (HepG2) cells, specific coumarin derivatives were found to mediate their cytotoxic effects through the inhibition of the PI3K/AKT pathway. mdpi.com Research on 4-methylcoumarin derivatives has also pointed to the induction of apoptosis in cancer cells. scispace.com The molecular mechanisms involve the down-regulation of oncogenes and the up-regulation of apoptotic proteins. For instance, a synthetic 4-Methyl-7-hydroxy coumarin demonstrated the ability to down-regulate the Aryl hydrocarbon receptor and Proliferating Cell Nuclear Antigen (PCNA) while up-regulating apoptotic proteins such as Bax, Bad, Cytochrome c, Apaf-1, and Caspases-3 and -9. researchgate.net

Additionally, 6-methylcoumarin has been shown to influence multiple signaling pathways, including PKA/CREB, MAPK, and GSK3β/β-catenin, which can affect cell division and other cellular processes. mdpi.com Some derivatives have also been found to cause cell cycle arrest, providing another avenue for their antiproliferative effects. nih.govnih.gov This cytotoxic effect can be linked to the inhibition of DNA synthesis, with some compounds arresting cancer cells in the S phase or G1 phase of the cell cycle. nih.govnih.gov

Exploration of In Vitro Antiviral Properties

Derivatives of 3-phenylcoumarin and 4-hydroxycoumarin have been identified as possessing significant in vitro antiviral properties, particularly against the Human Immunodeficiency Virus (HIV). nih.gov Multiple studies have confirmed the ability of these compounds to inhibit HIV-1 replication through various mechanisms of action. asianpubs.orgnih.gov

Research has shown that several 4-hydroxy-3-phenylcoumarin derivatives can inhibit HIV replication with IC50 values below 25 µM. nih.gov The antiviral effect of one 4-hydroxycoumarin derivative was correlated with its specific inhibition of the HIV Tat protein's function. asianpubs.orgnih.gov Other 3-phenylcoumarin derivatives appear to act through different mechanisms, including the inhibition of NF-κB, which is a key transcription factor involved in viral replication. asianpubs.orgnih.gov The hybridization of coumarin with other chemical moieties has been explored to develop novel anti-HIV agents that can act as inhibitors of various viral enzymes. nih.gov

Inhibition of Viral Enzymes (e.g., HIV-1 reverse transcriptase, integrase, protease)

The coumarin scaffold has proven to be a versatile base for the development of inhibitors targeting key HIV enzymes. nih.gov These derivatives can interfere with multiple stages of the viral life cycle by inhibiting HIV reverse transcriptase (RT), protease (PR), and integrase (IN). nih.gov

Synthetic 3-phenylcoumarins have demonstrated inhibitory activity against HIV-1 protease in the micromolar range. nih.gov Furthermore, studies on 4-hydroxycoumarin derivatives have confirmed their potential as nonpeptidic HIV-1 protease inhibitors. nih.gov The interaction of these compounds with the active site of the enzyme has been investigated through molecular docking studies. nih.gov

In addition to protease, HIV-1 reverse transcriptase is a key target. A single amino acid mutation (E138K) in HIV-1 RT was found to be sufficient to confer resistance to a coumarin derivative, confirming that RT is a direct target. researchgate.net The mechanism of action for some of these compounds is unique, as they have been shown to inhibit the DNA-dependent DNA polymerase activity of HIV-1 RT, while not significantly affecting its RNA-dependent DNA polymerase activity. researchgate.net Some 4-hydroxycoumarin derivatives are also known to be integrase inhibitors. nih.gov

Compound ClassTargetActivity MetricResultReference
4-Hydroxy-3-phenylcoumarinsHIV-1 ReplicationIC50< 25 µM nih.gov
4-Hydroxycoumarin derivativeHIV Tat ProteinMechanismSpecific inhibition of Tat functions asianpubs.orgnih.gov
3-Phenylcoumarin derivativesHIV-1 ProteaseActivityInhibition in the µM range nih.gov
Coumarin derivative (DCK)HIV-1 Reverse TranscriptaseMechanismInhibition of DNA-dependent DNA polymerase activity researchgate.net

In Vitro Anti-inflammatory Mechanisms and Molecular Targets

Coumarin derivatives, including 6-methylcoumarin, have demonstrated notable in vitro anti-inflammatory effects. These activities are mediated through the regulation of key inflammatory pathways and the inhibition of enzymes responsible for producing pro-inflammatory mediators. researchgate.net

Studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages have shown that 6-methylcoumarin can reduce the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2). researchgate.net This is accompanied by a decrease in the expression of pro-inflammatory cytokines such as interleukin (IL)-1β, IL-6, and tumor necrosis factor (TNF)-α. The underlying mechanism involves the modulation of the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways, which are central to the inflammatory response. researchgate.net

Assessment of Enzyme Inhibition (e.g., COX-2)

A primary molecular target for the anti-inflammatory activity of these coumarin derivatives is the cyclooxygenase-2 (COX-2) enzyme. scispace.comresearchgate.net COX-2 is an inducible enzyme that plays a critical role in the synthesis of prostaglandins during inflammation.

Western blot analysis has confirmed that treatment with 6-methylcoumarin decreases the protein levels of both inducible nitric oxide synthase (iNOS) and COX-2 in LPS-stimulated cells. researchgate.net Furthermore, new series of coumarin derivatives have been specifically designed and synthesized as potent and selective COX-2 inhibitors. scispace.com In vitro assays against human cyclooxygenase isoforms confirmed that many of these bioactive compounds exhibit high affinity and selectivity for the COX-2 isoenzyme, with IC50 values ranging from 0.31 to 0.78 μM, comparable to the reference drug celecoxib. scispace.com Molecular docking studies have further elucidated the binding interactions between these coumarin derivatives and the active site of the COX-2 enzyme. scispace.comnih.gov

Compound ClassTargetActivity MetricResultReference
Coumarin-thiazoline/thiazolidinone derivativesCOX-2IC500.31 - 0.78 µM scispace.com
6-MethylcoumarinCOX-2 Protein ExpressionEffectDecreased expression in LPS-stimulated macrophages researchgate.net

Other Select In Vitro Enzyme Inhibition Profiles (e.g., Monoamine Oxidase B, Cytochrome P450)

Beyond their anticancer, antiviral, and anti-inflammatory properties, 3-phenylcoumarin derivatives have been extensively studied as inhibitors of other key enzyme systems, notably Monoamine Oxidase B (MAO-B) and Cytochrome P450 (CYP450).

The 3-phenylcoumarin scaffold is considered promising for developing potent MAO-B inhibitors, which are of interest for treating neurodegenerative conditions like Parkinson's disease. nih.govmdpi.com A series of 6-methyl-3-phenylcoumarins have been synthesized and evaluated as MAO inhibitors, demonstrating high selectivity for the MAO-B isoenzyme. mdpi.com One derivative, featuring a methoxy group in the meta position of the phenyl ring, was identified as the most active in its series, with an IC50 value against MAO-B of 0.80 nM. This potency is several times greater than the reference compound R-(-)-deprenyl. mdpi.com Another compound, 3-(3′-Dimethylcarbamatephenyl)-6-methylcoumarin, was found to be the most potent in a different series, with an IC50 of 60 nM and a selectivity index greater than 1664-fold. nih.gov Comparative studies have indicated that 3-phenylcoumarins are generally more active MAO-B inhibitors than their 4-hydroxy-3-phenylcoumarin counterparts. mdpi.com

Coumarin derivatives are also known to interact with Cytochrome P450 enzymes, which are critical for the metabolism of a wide range of xenobiotics. These interactions can manifest as either competitive or time-dependent inhibition. The presence of a 3-phenyl substituent on the coumarin ring can alter the molecule's orientation within the enzyme's active site. This change can lead to these molecules acting as competitive inhibitors of isoforms like P450 1A2. Other coumarin derivatives have been shown to cause mechanism-based inhibition of P450 enzymes, including CYP3A4, which is a significant pathway for drug metabolism.

Compound Class/DerivativeEnzyme TargetActivity MetricResultReference
6-Methyl-3-(3-methoxyphenyl)coumarinMAO-BIC500.80 nM mdpi.com
3-(3′-Dimethylcarbamatephenyl)-6-methylcoumarinMAO-BIC5060 nM nih.gov
3-Phenylcoumarin derivativesP450 1A2Inhibition TypeCompetitive
Coumarin derivativesCYP3A4Inhibition TypeMechanism-based

Structure Activity Relationship Sar of 6 Methyl 4 Hydroxy 3 Phenyl Coumarin Analogues for Bioactivity Optimization

Systematic Analysis of Substituent Effects on Biological Activity

The biological activity of 6-methyl-4-hydroxy-3-phenyl-coumarin analogues is profoundly influenced by the nature and position of substituents on both the coumarin (B35378) nucleus and the 3-phenyl ring. These modifications alter the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictates its interaction with biological targets.

Substituents on the 3-phenyl ring play a crucial role in determining the potency and selectivity of these compounds, particularly as inhibitors of enzymes like monoamine oxidase B (MAO-B). mdpi.com Research indicates that the position of the substituent is a key determinant of activity. For MAO-B inhibition, substitutions at the meta and para positions of the phenyl ring are generally the most favorable for high activity. mdpi.com

For instance, a comparative study of mono-methoxy substituted 6-methyl-3-phenylcoumarins revealed that the meta-methoxy derivative (3-(3'-methoxyphenyl)-6-methylcoumarin) was the most potent MAO-B inhibitor of the series, with an IC50 value in the low nanomolar range (0.80 nM). unimi.it This highlights the strategic importance of the meta position. Similarly, the introduction of a bromine atom at the meta position, as seen in 3-(3′-bromophenyl)-6-methylcoumarin, also resulted in a highly active compound. researchgate.net The electronic nature of these substituents, combined with their specific location, modulates the binding affinity for the target enzyme.

Substituent on 3-Phenyl RingPositionTarget/ActivityObservationReference(s)
Methoxy (-OCH3)metaMAO-B InhibitionMost potent in a series of methoxy analogues. unimi.it
Methoxy (-OCH3)paraMAO-B InhibitionActive, but less potent than the meta isomer. unimi.it
Bromo (-Br)metaMAO-B InhibitionProved to be one of the most active compounds in the series. researchgate.net
Hydroxy (-OH)paraMAO-B InhibitionLess potent than corresponding methoxy analogues. unimi.it
Trifluoromethyl (-CF3)paraMAO-B InhibitionA potent inhibitor was identified with this substitution. researchgate.netnih.gov
DimethylcarbamatemetaMAO-B InhibitionIdentified as the most potent in a series of 6-methyl derivatives. researchgate.net

Role of the C-6 Methyl Group: A small, lipophilic substituent at the C-6 position of the coumarin ring is considered important for high MAO-B selectivity. mdpi.com The presence of the methyl group often enhances potency compared to unsubstituted analogues. researchgate.net For instance, studies on 3-phenylcoumarins have shown that compounds with a C-6 methyl group, such as 6-methyl-3-(p-tolyl)coumarin, are very potent MAO-B inhibitors. researchgate.net In other classes of coumarin hybrids, a methyl group at C-6 has been found to be well-tolerated and beneficial for antimicrobial activity. researchgate.net

Role of the C-4 Hydroxyl Group: The hydroxyl group at the C-4 position is a defining feature of many biologically active coumarins, particularly anticoagulants that function as vitamin K antagonists. mdpi.commdpi.com This group is also important for the antioxidant activity of coumarins, where it can participate in scavenging free radicals. researchgate.netchemrxiv.org However, for other activities, its presence can be detrimental. In the context of MAO-B inhibition, several studies have shown that 3-phenylcoumarin (B1362560) analogues are significantly more active when the C-4 position is unsubstituted (lacking the hydroxyl group). researchgate.net For example, 6-chloro-3-(3′-methoxyphenyl)coumarin was found to be more active than its 4-hydroxy counterparts against MAO-B. researchgate.net This suggests that for certain targets, the hydrogen-bonding capability and acidity of the 4-hydroxyl group may lead to unfavorable interactions within the enzyme's active site.

Coumarin Core FeatureTarget/ActivityGeneral ObservationReference(s)
C-6 Methyl Group MAO-B InhibitionEnhances potency and selectivity compared to unsubstituted analogues. mdpi.comresearchgate.net
C-4 Hydroxyl Group AnticoagulationEssential for activity (vitamin K antagonism). mdpi.commdpi.com
Antioxidant ActivityContributes significantly to radical scavenging capacity. researchgate.netchemrxiv.org
MAO-B InhibitionGenerally reduces or removes activity; unsubstituted C-4 is preferred. researchgate.net
Mcl-1 InhibitionA hydrophilic group at C-4 was found to be unbeneficial to inhibitory potency. nih.gov

The electronic nature of the substituents significantly affects the reactivity and binding capabilities of the coumarin analogues. The distribution of electron density across the scaffold can be fine-tuned by adding either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs): Groups such as hydroxyl (-OH), methoxy (-OCH3), and amino (-NH2) are considered EDGs. Studies on the antioxidant properties of coumarins have shown that derivatives with strong electron-donating substituents exhibit higher radical scavenging activity. This is attributed to the increased ability of the molecule to donate an electron or hydrogen atom to stabilize a free radical. In the context of antibacterial coumarin-pyrimidine hybrids, EDGs on the coumarin moiety were also found to enhance activity. researchgate.net Furthermore, EDGs can lower the HOMO-LUMO energy gap, which can be relevant for photophysical applications. researchgate.net

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), trifluoromethyl (-CF3), and halogens (e.g., -Cl, -Br) are EWGs. The impact of EWGs is highly dependent on their position and the specific biological target. For instance, the introduction of a hydrophobic electron-withdrawing trifluoromethyl group at the C-4 position of a 6,7-dihydroxycoumarin scaffold enhanced its Mcl-1 inhibitory capacity. nih.gov In the case of MAO-B inhibitors, 3-phenylcoumarins with EWGs like fluorine or a trifluoromethyl group on the phenyl ring have been identified as highly potent. researchgate.netnih.gov Conversely, a nitro group (a strong EWG) on the 3-phenyl ring resulted in a non-selective MAO inhibitor. mdpi.com

Group TypeExample SubstituentsPositionObserved Effect on BioactivityReference(s)
Electron-Donating -OH, -OCH3Phenyl RingIncreased antioxidant/radical scavenging activity.
-OH, -OCH3Coumarin RingEnhanced antibacterial activity in certain hybrids. researchgate.net
Electron-Withdrawing -CF3C-4 of CoumarinEnhanced Mcl-1 inhibition. nih.gov
-CF3, -F, -Cl, -Br3-Phenyl RingPotent and selective MAO-B inhibition. researchgate.netnih.gov
-NO23-Phenyl RingPotent but non-selective MAO inhibition. mdpi.com

Stereochemical Features and Conformational Landscape in SAR

The most significant conformational variable in 3-phenylcoumarin analogues is the rotation around the single bond connecting the phenyl ring to the C-3 position of the coumarin nucleus. This rotation defines the dihedral or torsional angle between the two ring systems. X-ray crystallography of the parent 3-phenylcoumarin has determined this torsion angle to be approximately -47.6°. nih.govresearchgate.net This non-planar arrangement gives the molecule a distinct three-dimensional shape, which is crucial for fitting into the often-hydrophobic active sites of enzymes. mdpi.com

Computational studies, including semiempirical calculations and molecular docking, have confirmed the importance of this conformation. researchgate.netresearchgate.net Docking analyses show that the specific orientation of the 3-phenyl ring relative to the coumarin core allows substituents to engage with key amino acid residues in a target's binding site. mdpi.com Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, which correlate biological activity with the 3D properties of molecules (like steric shape and electrostatic fields), have been successfully applied to 3-phenylcoumarin derivatives. researchgate.netmdpi.com The success of these models further underscores that the molecule's specific conformation and 3D spatial arrangement of functional groups are paramount for its bioactivity.

Although the base scaffold is achiral, the introduction of chiral centers, for example within a substituent, would lead to stereoisomers (enantiomers or diastereomers). It is a fundamental principle in pharmacology that stereoisomers can exhibit significantly different biological activities, potencies, and metabolic profiles due to the chiral nature of their biological targets. unimi.itnih.govnih.gov

Rational Design Principles for Modulating and Enhancing Bioactivity

The development of novel analogues of this compound with improved biological profiles relies on rational design principles. These strategies use existing knowledge of the SAR and the target structure to guide the synthesis of new molecules, moving beyond random screening. The two primary approaches are ligand-based and structure-based design. researchgate.netnih.gov

Ligand-Based Drug Design (LBDD): This approach is utilized when the three-dimensional structure of the biological target is unknown. It relies on analyzing the properties of a set of known active and inactive molecules (the ligands). researchgate.net A key LBDD method is Quantitative Structure-Activity Relationship (QSAR). In 2D-QSAR, activity is correlated with physicochemical descriptors, while 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), correlate activity with the 3D steric and electrostatic fields of the aligned molecules. nih.gov Pharmacophore modeling is another LBDD technique that identifies the essential 3D arrangement of functional groups required for activity. These models serve as templates to design new molecules with improved activity. nih.gov

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR, SBDD can be employed. nih.govnih.gov The central tool in SBDD is molecular docking, a computational technique that predicts the preferred orientation and binding affinity of a ligand within the active site of a target. mdpi.com By visualizing the interactions between a 3-phenylcoumarin analogue and the amino acid residues of its target, researchers can make rational modifications. For example, docking studies on 3-phenylcoumarin-based MAO-B inhibitors have helped to explain why certain substituents enhance binding and have guided the design of more potent derivatives. researchgate.netresearchgate.net Structure-based virtual screening (SBVS) uses docking to rapidly screen large libraries of virtual compounds against a target structure, prioritizing a smaller number of promising candidates for synthesis and testing. mdpi.com

These computational design strategies have been widely applied to coumarin derivatives, leading to the discovery of potent and selective inhibitors for various targets, including MAO-B and Mcl-1, by providing crucial insights into the molecular features that govern their biological activity. nih.govmdpi.com

Prediction of Bioactivity Based on Chemical Structure and Computational Insights

The prediction of biological activity through computational methods has become an indispensable tool in the optimization of bioactive compounds like this compound analogues. By leveraging computational chemistry and bioinformatics, researchers can forecast the therapeutic potential and mechanism of action of novel derivatives, thereby streamlining the drug discovery process. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are pivotal in elucidating the intricate connections between a molecule's structural features and its biological efficacy.

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with its biological activity. These models are instrumental in predicting the activity of newly designed analogues. For instance, a three-dimensional QSAR (3D-QSAR) model was developed for a series of 40 coumarin derivatives to predict their antifungal activity against Candida albicans nih.gov. Such models serve as a foundational framework for designing novel coumarin derivatives with enhanced therapeutic properties nih.gov. Similarly, 3D-QSAR methodologies have been employed to identify potent inhibitors of acetylcholinesterase and monoamine oxidase among 3-phenylcoumarin derivatives researchgate.net. The insights gained from these models are crucial for understanding how steric and electrostatic properties of coumarin analogues influence their inhibitory effects on specific biological targets nih.gov.

Molecular docking is another powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and mechanism. Docking studies on coumarin derivatives have been widely used to understand their interactions at the active sites of various enzymes. For example, docking analyses have been used to elucidate the interactions between 3-phenylcoumarin derivatives and the active site of the CYP2A13 enzyme tandfonline.com. These studies have demonstrated that substitutions on the coumarin core, such as 6-chloro or 6-methoxy groups, can significantly increase the binding affinity to the target enzyme tandfonline.com.

In the context of this compound analogues, computational studies can predict how modifications to the core structure will impact bioactivity. For instance, the presence of a 6-methyl group on the coumarin moiety has been shown to increase the inhibitory activity against monoamine oxidase B (MAO-B) nih.gov. Molecular docking studies can further explain this by showing how the methyl group fits into a hydrophobic pocket of the enzyme's active site, leading to a more stable interaction.

The following table summarizes findings from various computational studies on coumarin derivatives, which can be extrapolated to predict the bioactivity of this compound analogues.

Computational Method Coumarin Analogue Series Biological Target Key Findings
3D-QSAR40 Coumarin DerivativesCandida albicansEstablished a regression model based on statistical data to create QSARs for designing new antifungal compounds nih.gov.
3D-QSAR3-Phenylcoumarin DerivativesAcetylcholinesterase, Monoamine OxidaseEmployed to identify potent inhibitors and understand structure-activity relationships researchgate.net.
Molecular Docking3-Phenylcoumarin DerivativesCYP2A136-chloro or 6-methoxy substituents increased binding affinity to the enzyme's active site tandfonline.com.
Molecular DockingCoumarin HybridsAcetylcholinesterase, Butyrylcholinesterase, MAO-A/BInvestigated probable binding modes and inhibitory behavior of potential inhibitors for Alzheimer's disease nih.gov.
Molecular DockingHydroxy-3-phenylcoumarinsTyrosinase, Elastase, Collagenase, HyaluronidasePredicted the binding sites of promising compounds with enzymes related to skin aging mdpi.com.
In silico DockingMulti-substituted Coumarin DerivativesLipoxygenaseRevealed allosteric interactions of potent inhibitors with the enzyme mdpi.com.

Furthermore, computational approaches can provide detailed information on the electronic and molecular properties of coumarin derivatives. Density Functional Theory (DFT) calculations, for example, can be used to determine the electron density distribution, molecular electrostatic potential, and reactive sites of the compounds researchgate.net. This information is valuable for predicting the types of interactions a molecule can form with its biological target. For instance, understanding the electrostatic potential can help in designing analogues that form stronger hydrogen bonds or electrostatic interactions with the active site of an enzyme.

The integration of various computational methods provides a comprehensive understanding of the structure-activity relationships of this compound analogues. By predicting the bioactivity of virtual compounds, these in silico techniques guide the synthesis of the most promising candidates, thus accelerating the development of new and more effective therapeutic agents.

Future Research Trajectories and Academic Directions for 6 Methyl 4 Hydroxy 3 Phenyl Coumarin

Advancements in Green Chemistry Approaches for Coumarin (B35378) Synthesis

Traditional methods for synthesizing coumarin derivatives often involve the use of hazardous reagents and solvents, generating significant chemical waste. researchgate.net The principles of green chemistry are increasingly being applied to develop more environmentally benign and efficient synthetic routes. Future research in this area will likely focus on several key strategies to produce 6-Methyl-4-hydroxy-3-phenyl-coumarin and related compounds sustainably.

One promising direction is the use of microwave-assisted organic synthesis (MAOS). This technique can significantly reduce reaction times, improve yields, and often allows for the use of less hazardous solvents or even solvent-free conditions. kjscollege.comsciepub.com Another area of active research is the development and application of solid acid catalysts, such as pillared clays, which can replace corrosive liquid acids like sulfuric acid in condensation reactions like the Pechmann synthesis, a common method for preparing coumarins. researchgate.net Furthermore, the exploration of ultrasound-assisted synthesis offers another energy-efficient and environmentally friendly alternative. kjscollege.com

Future investigations will likely focus on one-pot, multi-component reactions that minimize intermediate isolation steps, thereby reducing solvent usage and waste generation. kjscollege.com The use of biodegradable solvents and catalysts derived from renewable resources will also be a critical aspect of advancing green chemistry in coumarin synthesis.

Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Coumarin Derivatives

FeatureConventional SynthesisGreen Synthesis Approaches
Catalysts Concentrated sulfuric acid, other corrosive liquid acidsSolid acid catalysts (e.g., pillared clays), reusable catalysts researchgate.net
Energy Source Conventional heatingMicrowave irradiation, ultrasonic irradiation kjscollege.com
Solvents Often volatile and hazardous organic solventsWater, polyethylene (B3416737) glycol (PEG), or solvent-free conditions kjscollege.com
Reaction Time Often lengthySignificantly reduced kjscollege.com
Waste Generation HighMinimized

Integration of Artificial Intelligence and Machine Learning in Compound Design

Future research will leverage AI to design derivatives of this compound with optimized pharmacological profiles. researchgate.net Machine learning models can be trained to predict various properties, including bioactivity against specific targets, pharmacokinetic parameters (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity. nih.gov This in silico screening allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving time and resources. springernature.com

Table 2: Applications of AI/ML in the Development of Coumarin Derivatives

ApplicationDescriptionPotential Impact
Predictive Modeling Using algorithms to forecast biological activity, ADME properties, and toxicity. nih.govPrioritization of synthetic targets and reduction of late-stage failures.
Virtual Screening In silico screening of large compound libraries to identify potential hits. researchgate.netRapid identification of promising lead compounds.
De Novo Drug Design AI-powered generation of novel molecular structures with desired properties. springernature.comDiscovery of innovative coumarin derivatives with enhanced efficacy.
Retrosynthetic Analysis AI-assisted prediction of optimal synthetic routes. researchgate.netMore efficient and sustainable chemical synthesis.

Discovery of Novel Biological Targets and Undiscovered Mechanisms of Action

While 4-hydroxycoumarin (B602359) derivatives are well-known for their anticoagulant properties through the inhibition of Vitamin K epoxide reductase, the broader biological potential of this compound remains largely unexplored. mdpi.com The 3-phenylcoumarin (B1362560) scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of activities. nih.gov

A significant future research direction will be the systematic screening of this compound and its analogues against a diverse array of biological targets to uncover novel therapeutic applications. High-throughput screening (HTS) campaigns can rapidly assess the compound's activity against hundreds or even thousands of targets.

One area of particular interest is the inhibition of monoamine oxidase B (MAO-B), as several 6-methyl-3-phenylcoumarins have shown potent and selective inhibitory activity, suggesting potential applications in neurodegenerative diseases like Parkinson's disease. nih.govresearchgate.net Furthermore, various coumarin derivatives have demonstrated anticancer, anti-inflammatory, antibacterial, and antiviral properties. mdpi.comnih.govresearchgate.net Future studies should aim to identify the specific molecular targets and signaling pathways modulated by this compound to elicit these effects.

Understanding the precise mechanism of action is crucial for drug development. Techniques such as proteomics, genomics, and metabolomics can be employed to elucidate the molecular interactions and downstream effects of the compound within biological systems.

Development of Highly Specific and Sensitive Photophysical Probes

Coumarin derivatives are renowned for their excellent photophysical properties, including strong and stable fluorescence emission, making them ideal scaffolds for the development of fluorescent chemosensors and probes. acs.orgresearchgate.net These probes are valuable tools in various scientific disciplines, from analytical chemistry to molecular imaging in living cells. acs.org

A key future research trajectory for this compound will be its development into highly specific and sensitive photophysical probes. The structural flexibility of the coumarin core allows for modifications that can tune its fluorescent properties and introduce recognition moieties for specific analytes. researchgate.net

Research will likely focus on designing derivatives that can selectively detect metal ions, reactive oxygen species (ROS), and biologically important molecules. researchgate.netnih.govrsc.org The development of "turn-on" or "turn-off" fluorescent probes, where the fluorescence is either activated or quenched upon binding to the target analyte, is a particularly active area of investigation. nih.gov The photophysical behavior of these probes can be influenced by mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and fluorescence resonance energy transfer (FRET). rsc.org

Furthermore, the unique photophysical properties of coumarin-based probes can be harnessed to study complex biological processes, such as molecular self-assembly. nih.govresearchgate.net The development of coumarin-based probes with tailored properties will continue to be a vibrant area of research with broad applications in diagnostics, environmental monitoring, and fundamental biological research. researchgate.net

Table 3: Potential Applications of this compound-Based Photophysical Probes

Application AreaTarget AnalytesPrinciple of Detection
Environmental Monitoring Heavy metal ions (e.g., Cu²⁺, Hg²⁺) nih.govrsc.orgFluorescence quenching or enhancement upon ion binding.
Cellular Imaging Reactive Oxygen Species (ROS), specific enzymes, pH changes nih.govChanges in fluorescence intensity or emission wavelength in response to cellular environment.
Biomolecular Recognition Specific proteins, nucleic acids, or small moleculesFRET-based sensing or specific binding-induced fluorescence changes.
Materials Science Probing viscosity and molecular self-assembly nih.govresearchgate.netChanges in fluorescence based on the local environment's rigidity.

Q & A

Basic: What are the optimal synthetic routes for 6-Methyl-4-hydroxy-3-phenyl-coumarin, and how can yield and purity be maximized?

Methodological Answer:
The synthesis of coumarin derivatives often involves Pechmann condensation or palladium-catalyzed carbonylation. For this compound:

  • Pechmann Route: React resorcinol derivatives with β-ketoesters under acidic conditions (e.g., H₂SO₄ or HCl). Optimize stoichiometry (1:1 molar ratio) and temperature (80–100°C) to minimize side products like uncyclized intermediates .
  • Pd-Catalyzed Carbonylation: Use PdI₂/KI (0.5–1 mol% PdI₂, 10–50 mol% KI) under 90 atm CO in methanol at room temperature. Monitor reaction progress via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
    Key Considerations: Control moisture to prevent hydrolysis of intermediates. Use HPLC or GC-MS to verify purity (>95%) .

Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for this compound be resolved?

Methodological Answer:
Discrepancies between experimental and theoretical data often arise from solvation effects or conformational flexibility. To resolve these:

  • Cross-Validation: Compare experimental ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) with DFT calculations (B3LYP/6-311+G(d,p)) accounting for solvent effects via the PCM model .
  • X-ray Crystallography: Resolve ambiguities in substituent orientation (e.g., phenyl group position) via single-crystal X-ray diffraction .
  • Dynamic NMR: Use variable-temperature NMR to detect hindered rotation of the phenyl group, which may explain split peaks .

Basic: What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:
A multi-technique approach is critical:

Technique Key Parameters Utility
¹H/¹³C NMR Chemical shifts (δ 6.5–8.5 ppm for aromatic protons), coupling constantsConfirm substituent positions and purity
FT-IR Stretching bands: ~1700 cm⁻¹ (lactone C=O), ~3200 cm⁻¹ (OH)Identify functional groups
HPLC Retention time (C18 column, acetonitrile/water mobile phase)Quantify purity and detect isomers
Mass Spectrometry Molecular ion peak ([M+H]⁺ at m/z 266.3)Verify molecular weight

Advanced: How can computational methods elucidate the electronic effects of substituents on this compound's reactivity?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA to map frontier molecular orbitals (HOMO/LUMO). The hydroxy and phenyl groups lower LUMO energy, enhancing electrophilic reactivity .
  • Molecular Dynamics (MD): Simulate solvent interactions (e.g., water vs. DMSO) to predict solubility and aggregation behavior.
  • Docking Studies: Model interactions with biological targets (e.g., enzymes) to rationalize structure-activity relationships (SAR) .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., acetic acid in Pechmann reactions) .
  • Waste Disposal: Neutralize acidic waste with NaHCO₃ before disposal in designated organic waste containers .

Advanced: What strategies mitigate batch-to-batch variability in the synthesis of this compound?

Methodological Answer:

  • Process Analytical Technology (PAT): Implement in-situ FT-IR or Raman spectroscopy to monitor reaction progress and intermediate formation .
  • DoE Optimization: Use a central composite design to test variables (temperature, catalyst loading, solvent ratio) and identify critical process parameters .
  • Stability Studies: Store batches under inert atmosphere (N₂) at –20°C to prevent hydroxyl group oxidation .

Basic: How can researchers distinguish this compound from its structural isomers?

Methodological Answer:

  • Chromatography: Use HPLC with a chiral column (e.g., Chiralpak AD-H) to separate enantiomers.
  • 2D NMR: Perform NOESY or COSY to correlate protons across the coumarin core and phenyl group, resolving positional ambiguity .
  • Melt Point Analysis: Compare experimental melting points (e.g., 180–185°C for the target compound) with literature values .

Advanced: What mechanistic insights explain the regioselectivity of substituents in this compound derivatives?

Methodological Answer:

  • Kinetic vs. Thermodynamic Control: In Pechmann reactions, acidic conditions favor kinetic products (e.g., 4-hydroxy placement), while prolonged heating shifts to thermodynamic products .
  • Steric Effects: The 3-phenyl group directs electrophilic substitution to the 6-position due to steric hindrance at adjacent sites.
  • Computational Mapping: Electron localization function (ELF) plots identify nucleophilic regions prone to substitution .

Data Contradiction Analysis Example

Scenario: Conflicting NMR data for the hydroxy group’s chemical shift (δ 10.5 in DMSO vs. δ 9.8 in CDCl₃).
Resolution:

  • Solvent Polarity: The hydroxy proton in DMSO-d₆ appears downfield due to hydrogen bonding. Confirm via deuterium exchange (D₂O shake) .
  • pH Effects: Adjust sample pH (e.g., add TFA) to observe shifts caused by protonation/deprotonation .

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